molecular formula C15H16O2 B12547828 1-Methoxy-3-[methoxy(phenyl)methyl]benzene CAS No. 147678-09-9

1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Cat. No.: B12547828
CAS No.: 147678-09-9
M. Wt: 228.29 g/mol
InChI Key: WZHSXLDTNACECO-UHFFFAOYSA-N
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Description

1-Methoxy-3-[methoxy(phenyl)methyl]benzene is an organic compound with the molecular formula C9H12O2 It is a derivative of benzene, featuring methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene typically involves the reaction of benzene derivatives with methoxy reagents under controlled conditions. One common method is the methylation of 3-methoxybenzyl alcohol using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, resulting in the formation of phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic compounds.

    Substitution: Halogenated and nitrated benzene derivatives.

Scientific Research Applications

1-Methoxy-3-[methoxy(phenyl)methyl]benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

    Anisole (methoxybenzene): A simpler methoxy derivative of benzene.

    3-Methoxytoluene: A methylated derivative with a methoxy group at the meta position.

    m-Cresol methyl ether: Another methoxy-substituted benzene derivative.

Uniqueness: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties

Properties

CAS No.

147678-09-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-methoxy-3-[methoxy(phenyl)methyl]benzene

InChI

InChI=1S/C15H16O2/c1-16-14-10-6-9-13(11-14)15(17-2)12-7-4-3-5-8-12/h3-11,15H,1-2H3

InChI Key

WZHSXLDTNACECO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=C2)OC

Origin of Product

United States

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